

Sensitive Detection of Phenoxymethylpenicillin in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: Phenoxymethyl

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

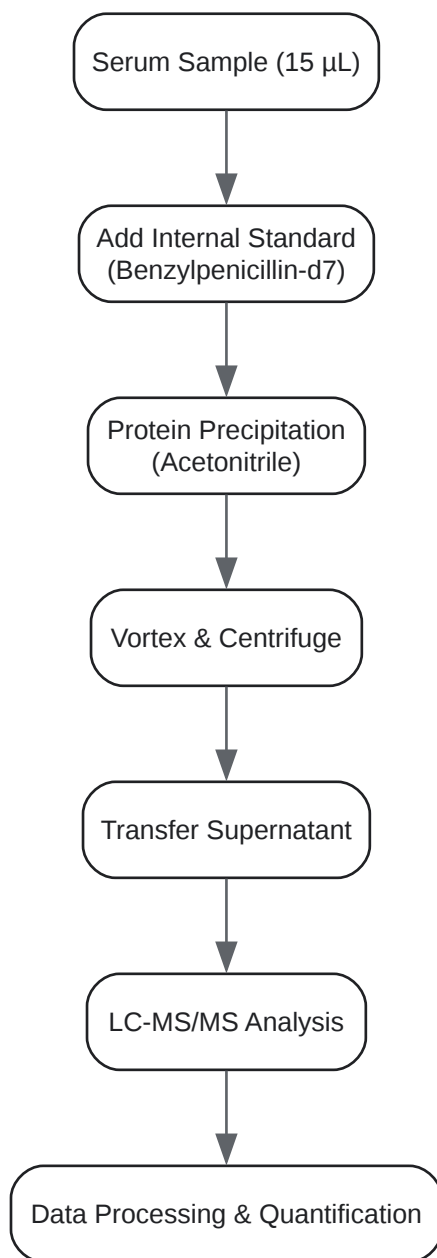
Phenoxymethylpenicillin, also known as Penicillin V, is a widely prescribed oral antibiotic for the treatment of various bacterial infections. Therapeutic drug monitoring of **phenoxymethyl**penicillin in serum is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for the sensitive and accurate quantification of **phenoxymethyl**penicillin in human serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is simple, rapid, and requires a low sample volume, making it suitable for clinical research and pharmacokinetic studies.^{[1][2][3]}

Principle

This method utilizes a simple protein precipitation step for sample clean-up, followed by reversed-phase liquid chromatography for the separation of **phenoxymethyl**penicillin from endogenous serum components.^{[1][2][3][4][5]} Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).^{[4][6][7]} An isotopically labeled internal standard (IS), such as benzylpenicillin-d7, is used to ensure accuracy and precision.^{[1][2][4]}

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.



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Caption: Experimental workflow for **phenoxymethylpenicillin** analysis in serum.

Materials and Reagents

- **Phenoxymethylpenicillin** potassium salt (Reference Standard)
- Benzylpenicillin-d7 (Internal Standard)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water, ultrapure (18.2 MΩ·cm)
- Human serum (drug-free)
- Pipettes and tips
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- HPLC or UHPLC system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- **Primary Stock Solutions:** Prepare primary stock solutions of **phenoxymethylpenicillin** and benzylpenicillin-d7 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions of **phenoxymethylpenicillin** by serial dilution of the primary stock solution with water or a suitable buffer.

- Calibration Standards: Prepare calibration standards by spiking drug-free human serum with the appropriate working standard solutions to achieve a concentration range of 0.0015 to 10 mg/L.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.0015, 0.123, and 10 mg/L) in drug-free human serum.[\[4\]](#)
- Internal Standard (IS) Working Solution: Prepare a working solution of benzylpenicillin-d7 at a concentration of 0.3 mg/L in acetonitrile.[\[4\]](#)

Sample Preparation

- Pipette 15 μ L of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Add 60 μ L of the internal standard working solution (0.3 mg/L benzylpenicillin-d7 in acetonitrile) to each tube.[\[4\]](#)
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 14,000 x g for 5 minutes.[\[7\]](#)
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |
|--------------------|---|
| HPLC System | Agilent or equivalent |
| Column | Polaris 5, C18-A, 2 x 50 mm, 5 µm or equivalent |
| Mobile Phase | 55% Methanol in water + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 2 µL |
| Run Time | Approximately 2-5 minutes |

Table 1: Liquid Chromatography Conditions.[1][4]

Mass Spectrometry Conditions

| Parameter | Condition |
|--------------------|--|
| Mass Spectrometer | Triple Quadrupole with ESI Source |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 5000 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 30 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 12 L/min |

Table 2: Mass Spectrometry Source Conditions.[4][6][7]

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|--------------------------|---------------------|-------------------|-----------------------|
| Phenoxymethylpenicillin | 351.1 | 192, 159.8, 113.8 | 10 |
| Benzylpenicillin-d7 (IS) | 342.2 | 182.8, 160 | 12 |

Table 3: MRM Transitions and Collision Energies.[4]

Method Validation Summary

The described method has been validated according to international guidelines, demonstrating its reliability for the quantification of **phenoxymethyl**penicillin in human serum.

| Parameter | Result |
|--------------------------------------|---|
| Linearity Range | 0.0015 – 10 mg/L |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L |
| Accuracy | 96 – 102% |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under various storage conditions |

Table 4: Summary of Method Validation Parameters.[1][2][4]

Data Analysis

Quantification is performed by calculating the peak area ratio of **phenoxymethyl**penicillin to the internal standard (benzylpenicillin-d7). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The

concentration of **phenoxymethyl**penicillin in the unknown samples is then determined by interpolation from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of **phenoxymethyl**penicillin in human serum.[3] Its simplicity and speed make it an ideal tool for therapeutic drug monitoring and pharmacokinetic research, aiding in the optimization of antibiotic therapy.[1][2]

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